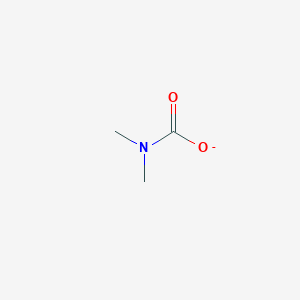

Dimethylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C3H6NO2- |

|---|---|

Molecular Weight |

88.09 g/mol |

IUPAC Name |

N,N-dimethylcarbamate |

InChI |

InChI=1S/C3H7NO2/c1-4(2)3(5)6/h1-2H3,(H,5,6)/p-1 |

InChI Key |

DWLVWMUCHSLGSU-UHFFFAOYSA-M |

Canonical SMILES |

CN(C)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Dimethylcarbamates: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dimethylcarbamates, a significant class of organic compounds with diverse applications, particularly in the pharmaceutical and agrochemical industries. This document will delve into their core chemical structure, physicochemical properties, synthesis, and reactivity. Furthermore, it will explore their role in drug design and development, highlighting key examples and their mechanisms of action.

Core Chemical Structure and Properties

The term "dimethylcarbamate" refers to an ester of dimethylcarbamic acid. The core structure features a carbonyl group bonded to both an oxygen atom and a nitrogen atom, with the nitrogen atom being substituted with two methyl groups. The oxygen is bonded to an organyl group (R), forming a this compound ester.

The resonance within the carbamate (B1207046) group results in a partial double bond character for the C-N bond, which restricts rotation and contributes to the planarity of the O=C-N core. The nature of the 'R' group significantly influences the physical and chemical properties of the specific this compound molecule.

Physicochemical Properties

The physicochemical properties of dimethylcarbamates are crucial for their application, especially in drug development where factors like solubility and lipophilicity play a key role in pharmacokinetics. Below are the properties of two representative dimethylcarbamates, methyl this compound and ethyl this compound.

| Property | Methyl N,N-dimethylcarbamate | Ethyl N,N-dimethylcarbamate |

| IUPAC Name | methyl N,N-dimethylcarbamate[1][2] | ethyl N,N-dimethylcarbamate[3] |

| Synonyms | Methyl this compound, (CH3)2NCOOCH3 | N,N-dimethylurethane, Dimethylcarbamic acid ethyl ester |

| CAS Number | 7541-16-4[1][4][5] | 687-48-9[3] |

| Molecular Formula | C4H9NO2[1][4][5] | C5H11NO2[3] |

| Molecular Weight | 103.12 g/mol [1] | 117.15 g/mol |

| Appearance | Colorless liquid | - |

| Density | ~1.0087 g/cm³[1] | - |

| Boiling Point | 100.4 °C at 760 mmHg[1][4] | - |

| Flash Point | 14.5 °C[4] | - |

| Vapor Pressure | 36.7 mmHg at 25°C[4] | - |

| XLogP3 | 0.1[2][4] | - |

| Hydrogen Bond Donor Count | 0[2][4] | - |

| Hydrogen Bond Acceptor Count | 2[2][4] | - |

| Rotatable Bond Count | 1[2][4] | - |

Synthesis and Reactivity

Dimethylcarbamates are typically synthesized through several common organic reactions. A prevalent method involves the reaction of a secondary amine (dimethylamine) with a chloroformate ester or by the reaction of an alcohol with dimethylcarbamoyl chloride. Other methods include the use of dimethyl carbonate as a carboxylating agent.

General Reactivity

Dimethylcarbamates undergo several key reactions:

-

Hydrolysis: The ester linkage can be cleaved under acidic or basic conditions, yielding dimethylamine, carbon dioxide, and the corresponding alcohol. The stability of the carbamate is influenced by the substituents on the nitrogen and the nature of the ester group.

-

Nucleophilic Acyl Substitution: The carbonyl carbon is susceptible to attack by nucleophiles, which can lead to the formation of other carbamates (transesterification), ureas, or related compounds.

Experimental Protocols

Synthesis of Ethyl N,N-dimethylcarbamate

Principle: This protocol describes the synthesis of ethyl N,N-dimethylcarbamate via the reaction of ethyl chloroformate with dimethylamine. A base is used to neutralize the hydrochloric acid byproduct.

Materials:

-

Ethyl chloroformate

-

Dimethylamine (e.g., 40% solution in water)

-

Sodium hydroxide (B78521)

-

Diethyl ether

-

Anhydrous potassium carbonate

-

Ice-salt bath

-

Mechanical stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath, place diethyl ether and an aqueous solution of dimethylamine.

-

Cool the stirred mixture to below 5°C.

-

Slowly add ethyl chloroformate to the reaction mixture, ensuring the temperature does not exceed 5°C.

-

Concurrently, add a cold solution of sodium hydroxide dropwise at a rate that keeps the reaction mixture basic.

-

After the addition is complete, continue stirring for a short period.

-

Transfer the mixture to a separatory funnel and separate the ether layer.

-

Extract the aqueous layer with an additional portion of diethyl ether.

-

Combine the ether layers and dry them with anhydrous potassium carbonate.

-

Filter off the drying agent and remove the ether by distillation.

-

The remaining residue is then purified by vacuum distillation to yield ethyl N,N-dimethylcarbamate.

Purification by Column Chromatography

Principle: Column chromatography is a versatile technique for purifying dimethylcarbamates, especially for removing impurities with similar polarities.

Materials:

-

Silica (B1680970) gel (230-400 mesh)

-

Solvent system (e.g., hexane (B92381)/ethyl acetate (B1210297) gradient)

-

Chromatography column

-

Collection tubes

Procedure:

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the chromatography column. Allow the silica gel to settle into a packed bed, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent. Carefully load the sample onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity (e.g., high hexane content) and gradually increasing the polarity (increasing ethyl acetate content).

-

Fraction Collection: Collect the eluate in a series of fractions.

-

Analysis: Analyze the collected fractions using a suitable technique (e.g., Thin Layer Chromatography - TLC) to identify the fractions containing the pure this compound.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful analytical technique for the identification and quantification of volatile and thermally stable compounds like many dimethylcarbamates.

Instrumentation:

-

Gas Chromatograph with a suitable capillary column (e.g., non-polar or medium-polarity).

-

Mass Spectrometer detector.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate). If quantitative analysis is required, an internal standard is added.

-

Injection: Inject a small volume of the prepared sample into the heated injection port of the GC.

-

Separation: The sample is vaporized and carried by an inert gas through the capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

-

Detection and Analysis: As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio of the fragments is measured, producing a mass spectrum that serves as a molecular fingerprint for identification. The retention time from the GC and the mass spectrum together provide a high degree of confidence in the identification of the compound.

Applications in Drug Development

The this compound moiety is a key structural feature in many therapeutic agents. Its stability and ability to act as a peptide bond surrogate make it a valuable component in drug design.

Dimethylcarbamates as Prodrugs

The this compound group can be used to mask polar functional groups in a drug molecule, thereby increasing its lipophilicity and ability to cross cell membranes. Once in the body, the carbamate can be hydrolyzed by esterases to release the active drug.

A prime example is Bambuterol , a long-acting beta-2 adrenergic agonist used in the treatment of asthma. Bambuterol is a prodrug of terbutaline (B1683087); the two hydroxyl groups of terbutaline are masked as dimethylcarbamates. This modification protects the drug from first-pass metabolism and allows for a slower, controlled release of the active terbutaline.

Dimethylcarbamates as Active Pharmacophores

In other drugs, the this compound group is an essential part of the pharmacophore, directly interacting with the biological target. This is particularly evident in a class of drugs known as cholinesterase inhibitors, which are used to treat Alzheimer's disease and other neurological conditions.

Rivastigmine (B141) is a prominent example. It is a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The carbamate moiety of rivastigmine is transferred to a serine residue in the active site of these enzymes, leading to their temporary inactivation. This inactivation increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function in Alzheimer's patients.

Physostigmine , a naturally occurring carbamate, also acts as a reversible cholinesterase inhibitor.

Mechanism of Action: Rivastigmine as a Cholinesterase Inhibitor

The therapeutic effect of rivastigmine in Alzheimer's disease is attributed to the inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, rivastigmine increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.

Logical Relationships in Drug Development

The development of a new drug, including those containing a this compound moiety, is a long and complex process. The following diagram illustrates the typical phases of drug development.

Conclusion

Dimethylcarbamates are a versatile class of compounds with significant applications in medicinal chemistry and other industrial sectors. Their chemical properties, including their stability and reactivity, can be tailored by modifying the ester group, making them suitable for a wide range of applications from prodrugs to active pharmacophores. A thorough understanding of their synthesis, purification, and analytical characterization is essential for researchers and professionals working in drug development and related fields. The continued exploration of this compound derivatives is likely to yield new therapeutic agents with improved efficacy and safety profiles.

References

Navigating the Synthesis of Dimethylcarbamate: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dimethylcarbamate and its derivatives is a cornerstone in the development of pharmaceuticals, agrochemicals, and other fine chemicals. This in-depth technical guide provides a comprehensive overview of the principal laboratory methods for the synthesis of methyl N,N-dimethylcarbamate, with a focus on both traditional and modern, environmentally benign phosgene-free routes. This document details experimental protocols, presents comparative quantitative data, and visualizes reaction pathways to aid researchers in selecting and implementing the most suitable synthetic strategy for their applications.

Synthesis via Reaction of Dimethylamine (B145610) with Methyl Chloroformate

This classical approach offers a reliable and high-yielding route to methyl N,N-dimethylcarbamate. The reaction proceeds via a nucleophilic acyl substitution where dimethylamine attacks the electrophilic carbonyl carbon of methyl chloroformate, leading to the displacement of the chloride leaving group.

Experimental Protocol

Materials:

-

Dimethylamine solution (e.g., 40% in water)

-

Methyl chloroformate

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Ice bath

Procedure:

-

In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with a solution of dimethylamine in water and diethyl ether.

-

The flask is cooled to 0-5 °C using an ice-salt bath.

-

Methyl chloroformate is added dropwise from the dropping funnel to the stirred solution, ensuring the temperature is maintained below 10 °C.

-

Simultaneously, a solution of sodium hydroxide in water is added dropwise to neutralize the hydrochloric acid formed during the reaction and maintain a basic pH.

-

After the addition is complete, the reaction mixture is allowed to stir at room temperature for 1-2 hours to ensure complete reaction.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude methyl N,N-dimethylcarbamate is purified by distillation to yield the final product.

A similar procedure for the synthesis of ethyl N-methylcarbamate from ethylamine (B1201723) and ethyl chloroformate reports yields as high as 88-90%.[1][2]

Phosgene-Free Synthesis: Reaction of Dimethylamine with Dimethyl Carbonate (DMC)

The use of dimethyl carbonate (DMC) as a carbonylating agent represents a greener and safer alternative to phosgene-based reagents.[3][4] This method typically requires a catalyst to activate the less reactive DMC. A variety of catalysts, including bases and Lewis acids, have been employed for this transformation.

Catalytic Systems and Reaction Conditions

Several catalytic systems have been developed for the synthesis of carbamates from amines and DMC. The choice of catalyst and reaction conditions significantly influences the reaction efficiency and selectivity.

-

Base Catalysis: Strong bases like potassium carbonate (K₂CO₃) can be used, often requiring elevated temperatures (e.g., 180-230 °C) to achieve high conversion.[5]

-

Ionic Liquids: Imidazolium-based ionic liquids have been shown to be effective catalysts, promoting the reaction under milder conditions.[3][6]

-

Metal Catalysts: Lewis acidic metal salts, such as those of zinc, have been reported to catalyze the carbamoylation of amines with DMC.

Experimental Protocol (General)

Materials:

-

Dimethylamine

-

Dimethyl carbonate (DMC)

-

Catalyst (e.g., potassium carbonate, an ionic liquid, or a Lewis acid)

-

Solvent (if required, though DMC can often act as both reactant and solvent)

-

Autoclave or sealed reaction vessel (for reactions at elevated temperatures and pressures)

Procedure:

-

Dimethylamine, dimethyl carbonate, and the catalyst are charged into a high-pressure autoclave.

-

The reactor is sealed and heated to the desired temperature (e.g., 90-180 °C) with stirring.

-

The reaction is monitored by techniques such as GC-MS or TLC until completion.

-

After cooling to room temperature, the reaction mixture is filtered to remove the catalyst (if heterogeneous).

-

The excess dimethyl carbonate and any solvent are removed under reduced pressure.

-

The resulting crude product is purified by distillation or chromatography to afford pure methyl N,N-dimethylcarbamate.

Yields for the synthesis of various carbamates using DMC can be excellent, often exceeding 95%, depending on the substrate and reaction conditions.[7]

Synthesis from Urea (B33335) and its Derivatives

Another important phosgene-free route involves the use of urea or its derivatives. For the synthesis of methyl N,N-dimethylcarbamate, 1,3-dimethylurea (B165225) can be reacted with dimethyl carbonate in the presence of a catalyst.

Experimental Protocol (based on a patented method for a related compound)

Materials:

-

1,3-Dimethylurea

-

Dimethyl carbonate (DMC)

-

Catalyst (e.g., a tin-based compound like dibutyltin (B87310) oxide)

-

Stainless steel reactor

Procedure:

-

1,3-Dimethylurea, a molar excess of dimethyl carbonate, and the catalyst are loaded into a stainless steel reactor.[8]

-

The reactor is sealed, and the mixture is heated to a temperature in the range of 80-200 °C. The reaction is conducted under pressure (0.1-5.0 MPa).[8]

-

The reaction is allowed to proceed for a specified time (e.g., 0.5-10 hours).[8]

-

After the reaction, the vessel is cooled, and the product mixture is worked up. This typically involves filtering the catalyst and distilling the excess DMC.

-

The final product, methyl N,N-dimethylcarbamate, is then purified by fractional distillation.

Synthesis Involving Carbon Dioxide (CO₂)

The direct synthesis of carbamates from carbon dioxide, an amine, and an alcohol is a highly attractive "green" route, as it utilizes a renewable and non-toxic C1 source. However, the thermodynamic stability of CO₂ presents significant challenges, often requiring high pressures and effective catalysts to achieve reasonable yields. While the direct synthesis of N,N-dimethylformamide from CO₂, H₂, and dimethylamine is well-documented, the direct three-component synthesis of methyl N,N-dimethylcarbamate is less commonly reported in detail.[9][10]

The reaction generally proceeds by the formation of a carbamic acid intermediate from the amine and CO₂, which is then esterified. Dehydrating agents are often necessary to shift the equilibrium towards the product.

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic methods described.

| Method | Reactants | Catalyst/Reagent | Temperature (°C) | Pressure | Reaction Time | Yield (%) | Reference(s) |

| Methyl Chloroformate Route | Dimethylamine, Methyl Chloroformate | NaOH | 0-5 | Atmospheric | 1-2 h | 88-90 (analog) | [1][2] |

| Dimethyl Carbonate (DMC) Route | Dimethylamine, Dimethyl Carbonate | K₂CO₃ | 180-230 | Autoclave | 4 h | High (qualitative) | [5] |

| Dimethyl Carbonate (DMC) Route | Amines, Dimethyl Carbonate | Ionic Liquids | 90-130 | Atmospheric/Autoclave | 7-24 h | up to 84 (analog) | [3][6] |

| Urea Derivative Route | 1,3-Dimethylurea, Dimethyl Carbonate | Tin-based catalyst | 80-200 | 0.1-5.0 MPa | 0.5-10 h | High (patent) | [8] |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the workflows and chemical transformations for the key synthetic methods.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. publications.tno.nl [publications.tno.nl]

- 4. publications.iupac.org [publications.iupac.org]

- 5. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 6. researchgate.net [researchgate.net]

- 7. iris.unive.it [iris.unive.it]

- 8. CN103524381A - Synthesis of N-methylmethyl carbamate - Google Patents [patents.google.com]

- 9. manu56.magtech.com.cn [manu56.magtech.com.cn]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the Mechanism of Action of Dimethylcarbamate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the biological effects of dimethylcarbamate compounds. It delves into their primary mode of action as cholinesterase inhibitors, explores potential off-target effects and downstream signaling pathway modulation, and provides detailed experimental protocols for their evaluation. Quantitative data are summarized in tabular format for ease of comparison, and key pathways and workflows are visualized through diagrams.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The principal and most extensively documented mechanism of action for this compound compounds is the inhibition of acetylcholinesterase (AChE).[1][2][3] AChE is a pivotal enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetate, a process that terminates nerve signals at cholinergic synapses.[1] By obstructing AChE activity, dimethylcarbamates cause an accumulation of ACh in the synaptic cleft, leading to enhanced and prolonged stimulation of both nicotinic and muscarinic cholinergic receptors.[4][5] This hyperactivity of the cholinergic system is the underlying cause of the characteristic toxicological effects of this compound exposure.[4][5]

The inhibition of AChE by dimethylcarbamates is a reversible process involving the carbamylation of a serine residue within the enzyme's active site. While this is analogous to the acetylation that occurs with the natural substrate, acetylcholine, the resulting carbamoylated enzyme is significantly more stable and hydrolyzes at a much slower rate. This leads to a sustained period of enzyme inhibition.

Kinetics of Acetylcholinesterase Inhibition

The interaction between a this compound inhibitor and AChE can be delineated by a multi-step kinetic model:

-

Binding: The inhibitor (I) first reversibly binds to the active site of the enzyme (E), forming a non-covalent enzyme-inhibitor complex (EI).

-

Carbamylation: Subsequently, the enzyme undergoes carbamylation, resulting in a covalent carbamoylated enzyme (E-C) and the release of a leaving group.

-

Decarbamylation (Reactivation): The carbamoylated enzyme is then slowly hydrolyzed, which regenerates the active enzyme.

The overall inhibitory strength of a this compound compound is a function of the rates of carbamylation and decarbamylation. Some dimethylcarbamates can act as slow-binding inhibitors, which may offer pharmacological advantages such as a prolonged duration of action and potentially reduced side effects.[1]

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the mechanism of AChE inhibition by this compound and the consequent impact on cholinergic signaling.

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Quantitative Data on Biological Activity

The biological activity of this compound and related carbamate (B1207046) compounds has been quantified in various studies. The following tables summarize key data points for acetylcholinesterase inhibition and acute toxicity.

Acetylcholinesterase Inhibition Data

The half-maximal inhibitory concentration (IC50) is a common measure of the potency of an inhibitor.

| Compound Class/Name | Target Enzyme | IC50 Value | Source |

| N,N-dimethylcarbamates (general) | Acetylcholinesterase (AChE) | Varies with structure | [1][2] |

| Compound 4 (N,N-dibenzylamino moiety) | Acetylcholinesterase (AChE) | 85% inhibition at 50 µM | [1] |

| Compound 8 (N,N-dibenzylamino moiety) | Acetylcholinesterase (AChE) | 69% inhibition at 50 µM | [1] |

| Carbamate Derivatives (general) | Acetylcholinesterase (AChE) | 29.9 to 105.4 nM | [6][7] |

| Rivastigmine (reference drug) | Acetylcholinesterase (AChE) | ~4.1 µM | [8] |

| Fenoxycarb (B1672525) | Rat brain AChE | >1 mM | [9] |

| EPTC | Rat brain AChE | >1 mM | [9] |

| Carbaryl | Rat brain AChE | 17 µM | [9] |

| Bendiocarb | Rat brain AChE | 1 µM | [9] |

| Propoxur | Rat brain AChE | ~1 µM | [9] |

| Aldicarb | Rat brain AChE | ~1 µM | [9] |

Acute Toxicity Data

The median lethal dose (LD50) is a measure of the acute toxicity of a substance.[10]

| Compound | Route of Administration | Test Species | LD50 Value | Source |

| Dimethyl carbonate (DMC) | Oral | Rat | 12,900 mg/kg | [11] |

| Dimethyl carbonate (DMC) | Oral | Mouse | 6,000 mg/kg | [11] |

| Dimetan | Oral | Rat | 120 mg/kg | [12] |

| Hallcomid M-8-10 | Oral | Rat | 1,770 mg/kg | [13] |

| Hallcomid M-8-10 | Dermal | Rat (male) | ~2,000 mg/kg | [13] |

| Hallcomid M-8-10 | Dermal | Rat (female) | 400 - 2,000 mg/kg | [13] |

Off-Target Effects and Other Signaling Pathways

While the primary target of dimethylcarbamates is AChE, evidence suggests that these compounds and other carbamates can exert effects on other biological targets and signaling pathways.[4]

Interaction with Cholinergic Receptors

Some carbamate pesticides have been shown to directly interact with neuronal nicotinic acetylcholine receptors (nAChRs) independently of their AChE inhibitory activity.[9] For example, fenoxycarb and EPTC are potent inhibitors of several nAChR subtypes, while being weak inhibitors of AChE.[9] This suggests that nAChRs may be additional targets for some carbamates, potentially contributing to their overall toxicological profile, especially with long-term exposure.[9]

Oxidative Stress and the Nrf2 Signaling Pathway

Exposure to carbamates has been associated with the induction of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS).[4][5] The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key cellular defense mechanism against oxidative stress. Some studies suggest a functional interrelationship between carbamate compounds and the Nrf2 signaling pathway.[4][5] Dimethyl fumarate (B1241708) (DMF), although not a carbamate, is known to modulate the Nrf2 pathway, suggesting that compounds affecting cellular redox balance can have complex downstream effects.[14][15]

Other Potential Off-Target Effects

Some carbamates have been investigated for their effects on other cellular processes. For instance, certain carbamate derivatives have been explored as muscle relaxants, antiepileptics, and anticonvulsants, with proposed mechanisms involving the inhibition of N-methyl-D-aspartate (NMDA) receptors and enhancement of gamma-aminobutyric acid (GABA) activity.[16] Additionally, some carbamates have been observed to induce apoptosis and affect cell cycle regulation.[17]

The following diagram illustrates the potential off-target effects and downstream signaling pathways that may be modulated by dimethylcarbamates.

Caption: Potential Off-Target Effects and Signaling Pathways of Dimethylcarbamates.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound compounds.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Principle: The assay measures the activity of AChE by monitoring the production of 5-thio-2-nitrobenzoate, a yellow-colored product. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of this reaction.[18]

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 8.0)

-

Test compound (this compound) solutions at various concentrations

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

In a 96-well plate, add 140 µL of phosphate buffer to each well.[19]

-

Add 20 µL of the test compound solution (or vehicle control) to the appropriate wells.

-

Add 10 µL of DTNB solution to each well.[19]

-

Add 20 µL of AChE enzyme solution to each well and incubate for 15-20 minutes at 25°C.[19]

-

Initiate the reaction by adding 10 µL of ATCI substrate solution to each well.[19]

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 5-10 minutes) using a microplate reader.

-

Calculate the rate of the reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Acetylcholinesterase Inhibition Assay

This assay measures AChE inhibition in a cellular context, which can provide more physiologically relevant data.

Principle: This method utilizes a cell line that expresses AChE, such as the human neuroblastoma cell line SH-SY5Y.[20] The cells are treated with the inhibitor, and then lysed to release the intracellular AChE. The enzyme activity is then measured using a colorimetric or fluorometric method similar to the one described above.[20][21]

Materials:

-

SH-SY5Y cells (or other suitable cell line)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Test compound (this compound) solutions

-

Cell lysis buffer

-

Reagents for colorimetric or fluorometric AChE activity measurement (as in 4.1)

Procedure:

-

Seed the SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.[21]

-

Treat the cells with various concentrations of the this compound compound for a predetermined time (e.g., 2 hours).[21]

-

Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer to release the intracellular AChE.[21]

-

Perform the AChE activity assay on the cell lysates as described in section 4.1.

-

Calculate the percentage of inhibition and the IC50 value.

Experimental Workflow for Evaluating Cholinesterase Inhibitors

The following diagram outlines a general workflow for the comprehensive evaluation of a potential cholinesterase inhibitor.

Caption: General Experimental Workflow for the Evaluation of Cholinesterase Inhibitors.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective effects of carbamate pesticides on rat neuronal nicotinic acetylcholine receptors and rat brain acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Median lethal dose - Wikipedia [en.wikipedia.org]

- 11. Toxicity assessment of dimethyl carbonate following 28 days repeated inhalation exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RTECS NUMBER-FA1500000-Chemical Toxicity Database [drugfuture.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. A review of the mechanisms of action of dimethylfumarate in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dimethyl Fumarate Attenuates Di-(2-Ethylhexyl) Phthalate-Induced Nephrotoxicity Through the Nrf2/HO-1 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of dimethyl carbonate-induced autophagic activation on follicular development in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Toxicology and Safety of Dimethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the toxicological and safety data currently available for dimethylcarbamate and its related compounds. The information is intended to support research, development, and safety assessment activities.

Executive Summary

Dimethylcarbamates are a class of chemical compounds derived from carbamic acid. While some are utilized as insecticides, others find use as intermediates in the synthesis of pharmaceuticals and other chemicals. Their toxicological profile is primarily characterized by their activity as acetylcholinesterase inhibitors, a mechanism they share with organophosphates, although their action is typically reversible.[1] This document summarizes key toxicological endpoints, including acute toxicity, carcinogenicity, mutagenicity, and reproductive toxicity, and provides detailed experimental protocols for seminal studies.

Toxicological Data

The following tables summarize the quantitative toxicological data for this compound and related compounds. It is crucial to note the specific compound tested in each study, as toxicological properties can vary significantly with small changes in chemical structure.

Table 1: Acute Toxicity Data

| Compound | Species | Route of Exposure | LD50 | Toxic Effects | Reference |

| Ethyl this compound | Mouse | Intraperitoneal | 1110 mg/kg | Behavioral - general anesthetic | |

| Ethyl this compound | Mouse | Subcutaneous | 1050 mg/kg | Behavioral - somnolence (general depressed activity) | |

| Dimethylcarbamoyl chloride | Rat | Oral | 1170 mg/kg | Not reported | [2] |

| Dimethylcarbamoyl chloride | Rat | Inhalation | LC50: 180 ppm/6h (0.8 mg/L/6 hours) | Damage to mucous membranes of the nose, throat, and lungs; difficulty in breathing | [2] |

| Dimetan (5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl this compound) | Rat | Oral | 120 mg/kg | Details not reported other than lethal dose value | [3] |

| 2-((Methylpentylamino)methyl)-3-pyridinyl this compound ethanedioate (1:1) | Mouse | Intraperitoneal | 1800 µg/kg | Details of toxic effects not reported other than lethal dose value | [4] |

| Ethyl-4-bromophenyl-carbamate | Rat | Oral | 300 - 2000 mg/kg | Decreased weight gain, slight nervous system manifestations | [5] |

| Ethyl-4-chlorophenyl-carbamate | Rat | Oral | 300 - 2000 mg/kg | Decreased weight gain, slight nervous system manifestations | [5] |

| Ethyl-4-bromophenyl-carbamate | Rat | Dermal | >5000 mg/kg | No clinical manifestations | [5] |

| Ethyl-4-chlorophenyl-carbamate | Rat | Dermal | >5000 mg/kg | No clinical manifestations | [5] |

Table 2: Carcinogenicity Data

| Compound | Species | Route of Exposure | Findings | Reference |

| Dimethylcarbamoyl chloride | Rat, Hamster | Inhalation | Malignant tumors of the nasal cavity | [6] |

| Dimethylcarbamoyl chloride | Mouse | Skin application, Subcutaneous, Intraperitoneal | Local tumors | [6] |

| Ethyl carbamate (B1207046) | Mouse | Dermal, Oral | Potent carcinogen for epidermis, liver, and lung | [7] |

| N-nitroso-N-methylcarbamates | Not specified | Not specified | Potential to act through genotoxic mechanisms in multiple stages of chemical carcinogenesis | [8] |

The International Agency for Research on Cancer (IARC) has classified dimethylcarbamoyl chloride as 'Probably carcinogenic to humans' (Group 2A), based on sufficient evidence for carcinogenicity in animal testing.[2]

Table 3: Mutagenicity and Genotoxicity Data

| Compound | Assay | Cell Line/Organism | Metabolic Activation (S9) | Result | Reference |

| N-nitroso-N-methylcarbamates | HPRT locus mutation | Chinese hamster V79 cells | Not specified | Mutagenic | [8] |

| Parental N-methylcarbamates | HPRT locus mutation | Chinese hamster V79 cells | Not specified | Not mutagenic | [8] |

| Ethyl-4-bromophenyl-carbamate | Micronucleus test | Wistar rats | In vivo | Increased frequency of micronucleated polychromatic erythrocytes | [9] |

| Ethyl-4-chlorophenyl-carbamate | Micronucleus test | Wistar rats | In vivo | Increased frequency of micronucleated polychromatic erythrocytes | [9] |

| Pirimicarb, Zineb | Cytokinesis-blocked micronucleus cytome assay | Chinese hamster ovary (CHO-K1) cells | Not specified | Increased frequency of micronuclei | [10] |

| Dimethyl phthalate (B1215562) (DMP) | Ames test | Salmonella typhimurium TA100 | Without S9 | Positive dose-related mutagenic response | [11] |

| Diethyl phthalate (DEP) | Ames test | Salmonella typhimurium TA100 | Without S9 | Positive dose-related mutagenic response | [11] |

| Vinyl carbamate | Sister Chromatid Exchange (SCE) | Chinese hamster V-79 cells | With S9 | Strong activity | [12] |

| Vinyl carbamate | Gene mutagenesis | Chinese hamster V-79 cells | With S9 | Extensive gene mutagenesis | [12] |

Table 4: Reproductive and Developmental Toxicity Data

| Compound | Species | Route of Exposure | NOAEL/Findings | Reference |

| Dimethyl carbonate (DMC) | Mouse (pregnant) | Inhalation (3,000 ppm, 6h/day, days 6-15 of pregnancy) | Reduced maternal and fetal weight; increased malformed and hypogenetic fetuses | [13] |

| Dimethyl carbonate (DMC) | Mouse | Inhalation | Maternal and developmental toxicity NOAEL: 1000 ppm | [14] |

| High doses of DMC | Mouse | Not specified | Induced ovarian follicular atresia by activating the caspase-3 dependent apoptotic-signaling pathway | [13] |

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[15][16]

Methodology:

-

Strain Selection: Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used, each sensitive to different types of mutagens.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254, to mimic mammalian metabolism.[16]

-

Exposure: The tester strains are exposed to various concentrations of the test substance in the presence of a small amount of histidine.

-

Plating: The treated bacterial suspension is plated on a minimal agar (B569324) medium lacking histidine.

-

Incubation: Plates are incubated for 48-72 hours at 37°C.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[11]

In Vivo Micronucleus Test

Objective: To detect chromosomal damage or damage to the mitotic apparatus in erythroblasts of exposed animals.

Methodology:

-

Animal Model: Typically, Wistar rats or mice are used.

-

Dosing: Animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A positive control (e.g., a known mutagen) and a negative control (vehicle) are included.

-

Sample Collection: Bone marrow or peripheral blood is collected at specific time points after exposure.

-

Slide Preparation: Smears of bone marrow or peripheral blood are prepared on microscope slides.

-

Staining: The slides are stained with a dye that allows for the differentiation of polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).

-

Analysis: The frequency of micronucleated PCEs (MN-PCEs) is determined by microscopic examination. A significant, dose-dependent increase in the frequency of MN-PCEs in treated animals compared to controls indicates a genotoxic effect.[9]

Visualizations

Signaling Pathway: Acetylcholinesterase Inhibition by Carbamates

Caption: Reversible inhibition of acetylcholinesterase by this compound leading to cholinergic toxicity.

Experimental Workflow: In Vivo Micronucleus Assay

References

- 1. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. RTECS NUMBER-FA1500000-Chemical Toxicity Database [drugfuture.com]

- 4. RTECS NUMBER-FA2446000-Chemical Toxicity Database [drugfuture.com]

- 5. Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dimethylcarbamoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Carcinogenesis by carbamic acid esters and their binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genetic toxicity of N-methylcarbamate insecticides and their N-nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genotoxicity and cytotoxicity assessment of new ethyl-carbamates with ixodicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbamates: A study on genotoxic, cytotoxic, and apoptotic effects induced in Chinese hamster ovary (CHO-K1) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Comparative genotoxicity studies of ethyl carbamate and related chemicals: further support for vinyl carbamate as a proximate carcinogenic metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of dimethyl carbonate-induced autophagic activation on follicular development in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Immunotoxicity and allergic potential induced by topical application of dimethyl carbonate (DMC) in a murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. clinmedjournals.org [clinmedjournals.org]

- 16. clinmedjournals.org [clinmedjournals.org]

Technical Guide to the Physical Properties of Methyl Dimethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of methyl dimethylcarbamate, a compound of interest in various chemical and pharmaceutical applications. This document outlines its solubility and melting point, provides detailed experimental protocols for their determination, and includes workflow diagrams for clarity.

Core Physical Properties

Methyl this compound, with the chemical formula C₄H₉NO₂, is a carbonate ester.[1] Understanding its physical properties is crucial for its handling, formulation, and application in research and development.

Data Presentation

The following table summarizes the key quantitative physical properties of methyl this compound.

| Property | Value | Source |

| Molecular Weight | 103.12 g/mol | --INVALID-LINK--[2], --INVALID-LINK--[1] |

| Melting Point | Not available in provided search results. | |

| Boiling Point | Not available in provided search results. | |

| Solubility in Water | Log10 of Water solubility in mol/l (log₁₀WS) | --INVALID-LINK--[2] |

| Octanol/Water Partition Coefficient | logP oct/wat | --INVALID-LINK--[2] |

Note: Specific quantitative values for melting point, boiling point, and solubility in common solvents were not explicitly found in the initial search for methyl this compound. The table reflects the available data.

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the solubility and melting point of methyl this compound.

Solubility Determination: Static Equilibrium Method

This protocol describes a common method for determining the solubility of a compound in various solvents at a specific temperature.[3]

Materials:

-

Methyl this compound

-

Selected solvents (e.g., water, ethanol, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Add an excess amount of methyl this compound to a known volume of the selected solvent in a vial.

-

Seal the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Centrifuge the vial to separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the analytical range of the HPLC system.

-

Analyze the concentration of methyl this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Caption: Workflow for determining the solubility of methyl this compound.

Melting Point Determination: Capillary Method

This protocol outlines the determination of the melting point range of a solid compound using a melting point apparatus.[4][5][6]

Materials:

-

Methyl this compound, finely powdered and dried

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Thermometer calibrated against reference standards

Procedure:

-

Introduce a small amount of the finely powdered methyl this compound into the open end of a capillary tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom, aiming for a sample height of 2-3 mm.[7]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

For an unknown sample, a rapid initial heating can be performed to determine an approximate melting range.[4]

-

For an accurate measurement, start heating at a slow, controlled rate (e.g., 1-2 °C per minute) when the temperature is about 10-15 °C below the expected melting point.[4][7][8]

-

Record the temperature at which the first signs of melting are observed (the solid begins to collapse and form liquid).[7]

-

Continue heating at the same slow rate and record the temperature at which the entire sample has completely melted into a clear liquid.[7]

-

The recorded temperature range is the melting point of the sample. For a pure compound, this range is typically narrow (0.5-1.0 °C).[4]

Caption: Workflow for determining the melting point of methyl this compound.

References

- 1. Carbamic acid, dimethyl-, methyl ester | C4H9NO2 | CID 123254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl this compound (CAS 7541-16-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation [mdpi.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. davjalandhar.com [davjalandhar.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. thinksrs.com [thinksrs.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

Spectroscopic Data of Dimethylcarbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dimethylcarbamate, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development who utilize these analytical techniques for the characterization of carbamate-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to the methyl groups and the carbonyl carbon.

Proton (¹H) NMR Data

The ¹H NMR spectrum of a simple this compound, such as methyl N,N-dimethylcarbamate, is expected to show distinct signals for the N-methyl and O-methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl N,N-dimethylcarbamate

| Protons | Chemical Shift (δ) ppm | Multiplicity |

| N(CH₃)₂ | ~2.9 | Singlet |

| OCH₃ | ~3.6 | Singlet |

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Carbon-¹³ (¹³C) NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl N,N-dimethylcarbamate

| Carbon | Chemical Shift (δ) ppm |

| N(CH₃)₂ | ~36 |

| OCH₃ | ~52 |

| C=O | ~157 |

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions. For instance, in a study involving the reaction of dimethyl carbonate with albumin, the carbonyl carbon of the resulting carbamate (B1207046) structure was observed at 157.47 ppm[1].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule based on their characteristic vibrational frequencies. The most prominent feature in the IR spectrum of a this compound is the strong absorption band of the carbonyl group (C=O).

Table 3: Characteristic IR Absorption Frequencies for N,N-Dimethylcarbamates

| Functional Group | Vibration | Frequency (cm⁻¹) | Intensity |

| C=O | Stretch | 1745 - 1704 | Strong |

| C-N | Stretch | ~1490 | Medium-Strong |

| C-O | Stretch | ~1259 | Strong |

Data sourced from a study on the infrared spectra of carbamate pesticides[2]. The exact frequency of the carbonyl stretch can be influenced by the molecular structure and phase (solid or liquid)[2]. For example, the IR spectrum of methyl N,N-dimethyl carbamate shows a characteristic absorption peak that can be viewed in spectral databases[3].

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern. For carbamates, a characteristic neutral loss is often observed.

Table 4: Expected Mass Spectrometry Data for Methyl N,N-dimethylcarbamate

| Parameter | Value |

| Molecular Formula | C₄H₉NO₂ |

| Molecular Weight | 103.12 g/mol |

| Key Fragmentation | Neutral loss of CH₃NCO (57 Da) |

The neutral loss of methyl isocyanate (CH₃NCO) is a common fragmentation pathway for N-methyl carbamates under mass spectrometric analysis[4].

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy Protocol

A general protocol for acquiring NMR spectra of a this compound derivative is as follows:

-

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 (can be adjusted based on sample concentration).

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.

-

Pulse Program: Proton-decoupled.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more, depending on sample concentration.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the spectra to the internal standard.

-

IR Spectroscopy Protocol (KBr Pellet Method)

This protocol is suitable for solid this compound samples[5].

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained[5].

-

-

Pellet Formation:

-

Place a small amount of the mixture into a pellet-pressing die.

-

Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a thin, translucent disc[5].

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹[5].

-

-

Data Analysis:

-

Identify the characteristic absorption bands and compare them to known values for carbamates.

-

Mass Spectrometry Protocol (LC-MS/MS)

This protocol is a general guideline for the quantitative analysis of carbamates and may require optimization for specific matrices[6].

-

Sample Preparation (QuEChERS Method):

-

For samples in a complex matrix (e.g., food, environmental), a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is often employed[4][6].

-

Homogenize the sample and extract with acetonitrile.

-

Add extraction salts (e.g., MgSO₄, NaCl) and centrifuge[6].

-

The supernatant can be further cleaned up using dispersive solid-phase extraction (d-SPE) if necessary.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Mass Spectrometry (MS):

-

-

Data Analysis:

Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic techniques described.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. spectrabase.com [spectrabase.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Occurrence and Sources of Dimethylcarbamate

Authored for Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract: This technical guide provides a comprehensive overview of the current scientific understanding of dimethylcarbamate, focusing on its occurrence, sources, and the analytical methodologies for its detection. While the natural occurrence of the broader carbamate (B1207046) group is well-documented in biological systems, primarily as post-translational modifications of proteins and in specific natural products, evidence for the widespread endogenous presence of free this compound as a primary or secondary metabolite in plants or animals is not established in the current scientific literature. This guide delineates the distinction between naturally occurring carbamate moieties and the anthropogenic and incidental sources of free this compound. It details the synthetic origins of this compound, primarily from its use in agriculture as a component of various pesticides and its formation as a byproduct of chemical preservatives in beverages. Furthermore, this document provides a thorough examination of the state-of-the-art analytical techniques for the detection and quantification of this compound, complete with detailed experimental protocols. Finally, it explores the known metabolic and signaling pathways associated with exogenous this compound-containing compounds, offering insights into their biochemical interactions and toxicological profiles.

Introduction to Carbamates and this compound

Carbamates are a class of organic compounds derived from carbamic acid (NH₂COOH). The carbamate functional group (R-O-C(=O)-N(R')R'') is found in a variety of biologically and synthetically important molecules.[1][2] In nature, the carbamate moiety is most notably formed through the reversible reaction of carbon dioxide with amine groups on proteins, a post-translational modification known as carbamylation.[3] This process is crucial for the function of several key enzymes.[3] Additionally, some naturally occurring compounds, such as the alkaloid physostigmine, contain a methylcarbamate ester group and have significant biological activity.[4]

This compound specifically refers to esters of N,N-dimethylcarbamic acid. While the carbamate group is a feature of some natural products, free this compound is not widely recognized as a naturally occurring primary or secondary metabolite in plants or animals.[5] The predominant sources of this compound in the environment are anthropogenic, stemming from its use in the synthesis of pesticides and other industrial chemicals.[1][2] It can also be found in certain foods and beverages as an incidental byproduct of preservatives.

This guide will focus on the known sources of this compound, the analytical methods for its detection, and its metabolic and signaling pathways, providing a foundational resource for researchers in toxicology, environmental science, and drug development.

Sources of this compound

The presence of this compound in the environment and in biological samples is primarily linked to synthetic products and their degradation.

Anthropogenic Sources: Carbamate Pesticides

A significant source of this compound moieties in the environment is from the widespread use of carbamate pesticides.[1] Many of these pesticides are esters of N,N-dimethylcarbamic acid. Examples include:

-

Pirimicarb: A selective aphicide.

-

Dimetilan: An insecticide.

These compounds are introduced into the environment through agricultural practices and can be found as residues in soil, water, and food products.

Incidental Formation in Food and Beverages

Dimethyl dicarbonate (B1257347) (DMDC) is used as a cold sterilant in beverages. While DMDC itself breaks down rapidly, it can react with ammonia (B1221849) to form methyl carbamate. While less common, the potential for reactions leading to this compound exists under certain conditions. Ethyl carbamate is a well-known naturally occurring carcinogen in fermented foods, formed from various precursors.[5]

Quantitative Data on this compound-Containing Pesticides

The following tables summarize findings from various studies on the detection of pesticides containing the this compound moiety in different matrices. It is important to note that these represent the presence of the entire pesticide molecule, not free this compound.

| Pesticide (this compound derivative) | Matrix | Concentration Range Detected | Reference |

| Pirimicarb | Various Vegetables | 5 µg/kg - 200 µg/kg | [5] |

| Dimetilan | Not Specified | Not Specified | [1] |

Table 1: Detection of this compound-Containing Pesticides in Food and Environmental Samples

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| LC-MS/MS | Vegetables | - | 5 µg/kg | [5] |

| GC-MS | Water | - | - | Not Specified |

| HPLC-DAD | Milk, White Wine, Juice | 0.06 - 0.40 ng/mL | - | [6] |

Table 2: Analytical Parameters for the Detection of Carbamate Pesticides

Experimental Protocols

Accurate detection and quantification of this compound and its derivatives are crucial for monitoring their presence in various matrices. The following are representative protocols for sample extraction and analysis using modern chromatographic techniques.

Extraction of Carbamate Pesticides from Soil and Sediment

This protocol is adapted for the extraction of a range of carbamate pesticides for subsequent analysis.

Materials:

-

Monochloroacetic acid buffer (MCAAB)

-

Methanol

-

Centrifuge

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Weigh a representative sample of soil or sediment.

-

Add a specific volume of MCAAB to the sample.

-

Vortex or sonicate the sample to ensure thorough mixing and extraction.

-

Centrifuge the sample to separate the solid and liquid phases.

-

Collect the supernatant.

-

For cleanup and concentration, pass the supernatant through a pre-conditioned SPE cartridge.

-

Elute the analytes from the SPE cartridge using an appropriate solvent (e.g., acetonitrile or methanol).

-

The eluate is then ready for analysis by HPLC or GC-MS.[7]

QuEChERS-Based Extraction from Food Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticide residues from food.

Materials:

-

Acetonitrile

-

QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate)

-

Dispersive SPE (d-SPE) cleanup sorbent (e.g., PSA, C18)

-

Centrifuge

-

Vortex mixer

Procedure:

-

Homogenize a representative sample of the food matrix.

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed for 5 minutes.

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing the cleanup sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

The cleaned extract is then ready for LC-MS/MS or GC-MS analysis.[1]

GC-MS Analysis of Carbamates

Gas chromatography-mass spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

-

Column: A suitable capillary column, such as a DB-5ms or equivalent.

-

Injection: Splitless or split injection, depending on the concentration of the analytes.

-

Oven Temperature Program: A programmed temperature ramp to separate the target analytes.

-

Ionization: Electron Ionization (EI) is commonly used.

-

Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) or full scan mode.

LC-MS/MS Analysis of Carbamates

Liquid chromatography-tandem mass spectrometry is highly sensitive and selective for the analysis of a wide range of compounds, including thermally labile carbamates.

-

Column: A reverse-phase column, such as a C18, is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

Ionization: Electrospray ionization (ESI) in positive or negative mode is common.

-

Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[5]

Metabolic and Signaling Pathways

The biological activity of this compound-containing compounds is primarily understood through the study of carbamate pesticides.

Inhibition of Acetylcholinesterase

The primary mechanism of toxicity for many carbamate pesticides is the inhibition of the enzyme acetylcholinesterase (AChE).[8] AChE is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) at nerve synapses.

Caption: Inhibition of Acetylcholinesterase by a this compound Pesticide.

By inhibiting AChE, carbamates lead to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of nerve impulses. This inhibition is reversible, unlike that of organophosphate pesticides.[8]

Nrf2 Signaling Pathway

Recent studies have suggested that carbamate compounds can induce toxic effects by affecting the Nrf2 signaling pathway, which is a key regulator of cellular defense against oxidative stress.[3][9]

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. Carbamate - Wikipedia [en.wikipedia.org]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Plant Secondary Metabolites: The Weapons for Biotic Stress Management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mindandmatter.substack.com [mindandmatter.substack.com]

- 8. Biosynthesis and Extracellular Concentrations of N,N-dimethyltryptamine (DMT) in Mammalian Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dimethylcarbamate Derivatives: Core Characteristics and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylcarbamate derivatives represent a significant class of compounds in medicinal chemistry and pharmacology, most notably as inhibitors of acetylcholinesterase (AChE) for the treatment of Alzheimer's disease and myasthenia gravis. This guide provides a comprehensive overview of the core characteristics of this compound derivatives, including their synthesis, physicochemical properties, pharmacology, and toxicology. Detailed experimental protocols for the synthesis of key derivatives and for the assessment of their biological activity are presented. Furthermore, this document includes visualizations of the cholinergic signaling pathway and a typical experimental workflow for the evaluation of these compounds, rendered using the DOT language for Graphviz. All quantitative data has been consolidated into structured tables for ease of comparison and reference.

Introduction

This compound derivatives are characterized by the presence of a dimethylcarbamoyl group (-O-C(=O)N(CH₃)₂) attached to an aromatic or aliphatic moiety. This functional group is a key pharmacophore in several clinically significant drugs. The carbamate (B1207046) ester mimics the transition state of acetylcholine (B1216132) hydrolysis, enabling these compounds to act as reversible inhibitors of acetylcholinesterase (AChE) and, in some cases, butyrylcholinesterase (BuChE). By preventing the breakdown of the neurotransmitter acetylcholine, these derivatives effectively increase its concentration in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism of action forms the basis of their therapeutic application in neurodegenerative and neuromuscular disorders. This guide will delve into the fundamental aspects of this important class of molecules.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the reaction of a hydroxyl-containing precursor (an alcohol or a phenol) with a dimethylcarbamoylating agent. A common and effective method is the use of dimethylcarbamoyl chloride in the presence of a base to scavenge the hydrochloric acid byproduct.

General Synthetic Scheme

Quantum Chemical Calculations for Dimethylcarbamate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of dimethylcarbamate and its derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development and computational chemistry. This document details the theoretical background, computational methodologies, and key findings from various quantum chemical studies, with a focus on structural properties, conformational analysis, vibrational frequencies, and reaction mechanisms. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental and computational protocols are provided. Furthermore, logical workflows and reaction pathways are illustrated using Graphviz diagrams to enhance understanding.

Introduction

Carbamates are a crucial class of organic compounds with wide-ranging applications, notably as key structural motifs in many approved drugs and prodrugs.[1] The this compound moiety, in particular, is of significant interest due to its presence in various biologically active molecules and its role in chemical synthesis. Understanding the electronic structure, conformation, and reactivity of this compound at a molecular level is paramount for rational drug design and the optimization of synthetic pathways.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular properties and behaviors of chemical systems.[2][3] These computational methods allow for the detailed investigation of geometric parameters, vibrational spectra, and the energetics of reaction pathways, providing insights that can be challenging to obtain through experimental means alone.[2] This guide synthesizes findings from multiple computational studies to provide a cohesive understanding of the quantum chemical landscape of this compound.

Computational Methodologies

The accuracy and reliability of quantum chemical calculations are intrinsically linked to the chosen computational approach. The studies referenced in this guide primarily employ Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.[3]

Density Functional Theory (DFT)

DFT methods are favored for their balance of computational cost and accuracy.[3] The selection of the functional and basis set is critical for obtaining meaningful results.

Experimental Protocols:

-

Geometry Optimization and Vibrational Analysis: The geometries of this compound and related molecules are typically optimized to find the minimum energy structures on the potential energy surface. Subsequent frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain vibrational spectra.[4][5]

-

Software: Common software packages used for these calculations include Gaussian, GAMESS, and PC GAMESS.[4][6]

-

Functionals: A variety of functionals have been employed, with hybrid functionals being a popular choice.

-

B3LYP: This hybrid functional is widely used for its reliability in predicting molecular geometries and vibrational frequencies.[4][5][7]

-

M06: This functional is known for its good performance in studies of reaction mechanisms and non-covalent interactions.[7]

-

ωB97XD: This long-range corrected functional incorporating empirical dispersion is also utilized.[8]

-

-

Basis Sets: The choice of basis set determines the flexibility of the orbital description.

-

Solvation Models: To account for the influence of a solvent, continuum solvation models like the Polarizable Continuum Model (PCM) are often employed.[4]

A generalized workflow for performing DFT calculations on this compound is depicted below.

Structural Properties and Conformational Analysis

Quantum chemical calculations provide precise information about the three-dimensional structure of molecules, including bond lengths, bond angles, and dihedral angles. For carbamates, a key structural feature is the potential for syn and anti conformations around the C-N bond, which can significantly influence their biological activity.[1]

Optimized Geometry

The geometric parameters of this compound and its derivatives have been determined through DFT calculations. These theoretical structures show good agreement with experimental data where available.[5][6]

Table 1: Selected Calculated Geometrical Parameters for this compound Derivatives

| Parameter | Molecule | Method | Calculated Value | Experimental Value | Reference |

| C-N Bond Length (Å) | Dimethoate | B3LYP/6-311G(d) | 1.366 | 1.340 | [5] |

| C=O Bond Length (Å) | Dimethoate | B3LYP/6-311G(d) | 1.213 | 1.201 | [5] |

| O-C-N Angle (°) | Dimethoate | B3LYP/6-311G(d) | 110.4 | 111.0 | [5] |

Conformational Preferences

Carbamates can exist as a mixture of syn and anti rotamers due to the partial double bond character of the C-N bond.[1] The energy difference between these conformers is often small, leading to a dynamic equilibrium in solution.[1] Computational studies have shown that the anti-isomer is generally favored for steric and electrostatic reasons, though the energy difference can be close to zero in some cases.[1] For methyl N,N-dimethylcarbamate, the barrier to rotation about the C-N bond is approximately 15 kcal/mol.[10]

Hydrogen bonding plays a significant role in stabilizing specific conformers, particularly in more complex carbamate (B1207046) derivatives.[4][11] Natural Bond Orbital (NBO) analysis is a computational technique used to understand these stabilizing interactions, such as hyperconjugation.[12][13]

Vibrational Analysis

Vibrational spectroscopy, in conjunction with quantum chemical calculations, is a powerful tool for identifying and characterizing molecules. DFT calculations can predict the infrared (IR) and Raman spectra of this compound, aiding in the assignment of experimental vibrational bands.[5][9]

A complete vibrational assignment for related carbamate structures has been performed using DFT calculations with the B3LYP functional and the 6-31G(d,p) basis set.[9] The calculated spectra show good agreement with experimental data.[9]

Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Carbamate Pesticides

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment | Reference |

| C=O stretch | 1716 | ~1700-1730 | Characteristic carbamate peak | [9] |

| C-O stretch | 1162 | ~1160-1200 | Characteristic carbamate peak | [9] |

| C-N stretch | 1014 | ~1010-1040 | Characteristic carbamate peak | [9] |

| O-C-N bend | 874 | ~870-890 | Characteristic carbamate peak | [9] |

Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed picture of the reaction pathway can be constructed.

Reaction of N,O-Dimethyl Carbamate with Methylamine (B109427)

The reaction of N,O-dimethyl carbamate with methylamine has been studied using M06 and B3LYP hybrid density functional methods.[7] These calculations revealed that the reaction proceeds through a concerted cyclic transition state.[7] The study also explored the catalytic effect of sodium methoxide (B1231860), which was found to significantly lower the activation free energy.[7]

Formation of N,O-Dimethylcarbamate

The formation of N,O-dimethylcarbamate from N-methylformamide and dimethyl carbonate has been investigated using DFT.[8] The reaction proceeds in three stages, with the rate-limiting step being the addition of dimethyl carbonate to the N=C π-bond of the iminol tautomer of N-methylformamide.[8]

The logical flow of this multi-step reaction is illustrated in the diagram below.

Table 3: Calculated Activation Energies for Key Reactions

| Reaction | Computational Method | Activation Free Energy (kJ/mol) | Reference |

| N,O-dimethyl carbamate + methylamine (uncatalyzed) | M06/B3LYP | High | [7] |

| N,O-dimethyl carbamate + methylamine (sodium methoxide catalyzed) | M06/B3LYP | Low | [7] |

| Rate-limiting step in N,O-dimethylcarbamate formation | B3LYP/6-311++G(df,p) | Not specified, but identified as the addition step | [8] |

Conclusion